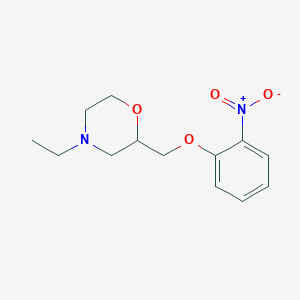
4-Ethyl-2-((2-nitrophenoxy)methyl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethyl-2-((2-nitrophenoxy)methyl)morpholine is an organic compound with the molecular formula C13H18N2O4. This compound is characterized by the presence of a morpholine ring substituted with an ethyl group and a nitrophenoxy methyl group. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-2-((2-nitrophenoxy)methyl)morpholine typically involves the reaction of 2-nitrophenol with 4-ethylmorpholine in the presence of a suitable base. The reaction proceeds through the formation of an intermediate, which is then subjected to further reaction conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
4-Ethyl-2-((2-nitrophenoxy)methyl)morpholine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The ethyl group on the morpholine ring can be substituted with other alkyl or aryl groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides, aryl halides, and suitable bases.
Hydrolysis: Hydrochloric acid (HCl), sodium hydroxide (NaOH).
Major Products Formed
Reduction: 4-Ethyl-2-((2-aminophenoxy)methyl)morpholine.
Substitution: Various alkyl or aryl substituted morpholine derivatives.
Hydrolysis: 2-nitrophenol and 4-ethylmorpholine.
Wissenschaftliche Forschungsanwendungen
4-Ethyl-2-((2-nitrophenoxy)methyl)morpholine is utilized in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Wirkmechanismus
The mechanism of action of 4-Ethyl-2-((2-nitrophenoxy)methyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. Additionally, it can interact with receptors to modulate their activity, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Morpholine: A simple heterocyclic amine with a similar structure but lacking the nitrophenoxy and ethyl groups.
4-(2-(2-Methyl-4-nitrophenoxy)ethyl)morpholine: A closely related compound with a methyl group instead of an ethyl group.
4-[2-(4-Nitrophenoxy)ethyl]morpholine: Another similar compound with a different substitution pattern on the phenoxy group.
Uniqueness
4-Ethyl-2-((2-nitrophenoxy)methyl)morpholine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the nitrophenoxy group enhances its reactivity and potential for interaction with biological targets, making it a valuable compound in scientific research .
Eigenschaften
Molekularformel |
C13H18N2O4 |
|---|---|
Molekulargewicht |
266.29 g/mol |
IUPAC-Name |
4-ethyl-2-[(2-nitrophenoxy)methyl]morpholine |
InChI |
InChI=1S/C13H18N2O4/c1-2-14-7-8-18-11(9-14)10-19-13-6-4-3-5-12(13)15(16)17/h3-6,11H,2,7-10H2,1H3 |
InChI-Schlüssel |
IQHSPEVPUFNAPL-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1CCOC(C1)COC2=CC=CC=C2[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3AS,6aS)-tert-butyl 5-benzylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B15055257.png)

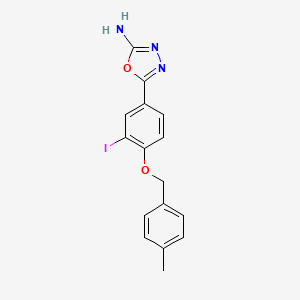
![4-Oxo-3,4-dihydropyrido[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B15055281.png)
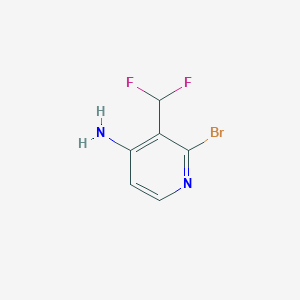
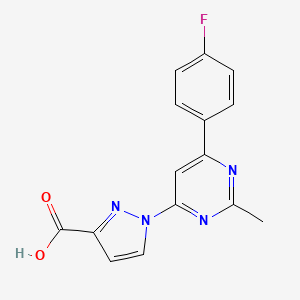
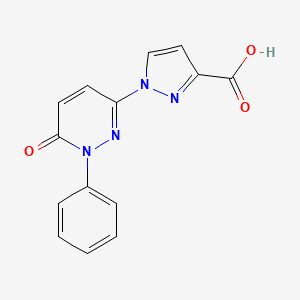
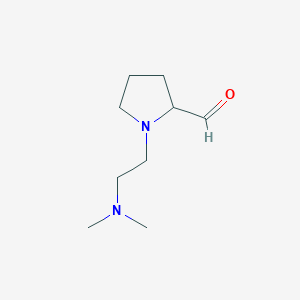
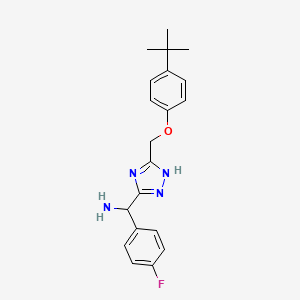
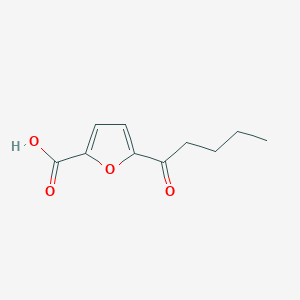
![5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-6-methylpyridin-2-amine](/img/structure/B15055338.png)
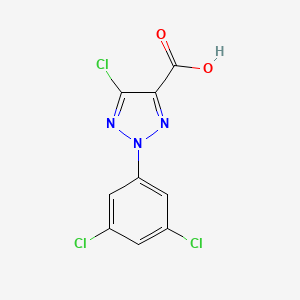
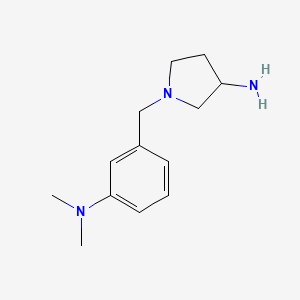
![7-(2-Fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B15055363.png)
